molecular formula C2H3NO2 B3263043 (E)-2-(Hydroxyimino)acetaldehyde CAS No. 36555-52-9

(E)-2-(Hydroxyimino)acetaldehyde

Cat. No.: B3263043
CAS No.: 36555-52-9
M. Wt: 73.05 g/mol
InChI Key: PRRPUEWAMYRKPC-HNQUOIGGSA-N
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Description

(E)-2-(Hydroxyimino)acetaldehyde is a high-purity chemical reagent designed for advanced research applications. This compound features a unique structure combining aldehyde and oxime functional groups, making it a valuable building block in organic synthesis and a precursor for developing heterocyclic compounds and novel molecular frameworks . Its potential as a key intermediate is being explored in the design of fluorescent chemosensors for detecting specific aldehydes, contributing to environmental monitoring and biomedical analysis . Researchers are also investigating its role as a core structure in developing corrosion inhibitors. The electron-donating properties of its functional groups can facilitate strong adsorption onto metal surfaces, offering a pathway for creating new protective materials . As a reference standard or intermediate in pharmaceutical research, this compound requires careful handling and storage under inert conditions to maintain its stability and reactivity. This product is intended for use by qualified laboratory professionals. For Research Use Only. Not intended for diagnostic or therapeutic procedures, or for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2E)-2-hydroxyiminoacetaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3NO2/c4-2-1-3-5/h1-2,5H/b3-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRRPUEWAMYRKPC-HNQUOIGGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=NO)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=N/O)\C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

73.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for E 2 Hydroxyimino Acetaldehyde and Analogues

Direct Oximation Approaches to 2-(Hydroxyimino)aldehydes

Direct oximation involves the introduction of an oxime group at the α-position (the carbon atom adjacent to the carbonyl group) of an aldehyde. This approach is a primary route for synthesizing 2-(hydroxyimino)aldehydes.

The direct α-oximation of aldehydes is a well-established method for creating 1,2-dione monoximes. rsc.org This transformation introduces a nitrogen atom at the α-position of a carbonyl compound, providing a key intermediate for a wide variety of products. rsc.org A general and efficient method involves treating the precursor aldehyde with specific reagents under controlled conditions.

One notable procedure for the α-oximation of aliphatic or benzylic aldehydes involves dissolving the aldehyde in an appropriate solvent like dimethylformamide (DMF) with water, followed by the addition of an organocatalyst such as pyrrolidine (B122466) and an acid catalyst like p-toluenesulfonic acid. uniroma1.it The nitrosating agent, sodium nitrite (B80452) (NaNO2), is then added, followed by the portion-wise addition of iron(III) chloride (FeCl3) to manage the reaction's exothermicity. uniroma1.it This method has been shown to produce various 2-(hydroxyimino)aldehydes in yields ranging from 45% to 90%, depending on the structure of the aldehyde substrate. uniroma1.it

The reaction is believed to proceed through a radical mechanism involving a singly occupied molecular orbital (SOMO)-enamine activation pathway. rsc.org The aldehyde first reacts with the pyrrolidine catalyst to form an enamine. This enamine is then oxidized by Fe³⁺ to generate a transient aminyl radical-cation, which subsequently undergoes a highly selective cross-coupling with a nitroso radical (NO•) to form the α-oximated product. rsc.org

Table 1: General Procedure for α-Oximation of Aldehydes

StepReagent/ConditionPurpose
1Aldehyde (1.0 mmol) in DMF (4 mL)Substrate and Solvent
2H₂O (2.0 mmol), Pyrrolidine (0.20 mmol)Co-solvent and Organocatalyst
3p-Toluenesulfonic acid (0.20 mmol)Acid Catalyst
4NaNO₂ (1.0 mmol)Nitrosating Agent
5FeCl₃ (1.0 mmol), added in portionsOxidant/Co-catalyst

This table summarizes a general procedure reported for the α-oximation of various aldehydes. uniroma1.it

The use of nitrosating agents is central to α-oximation reactions. These agents are the source of the nitroso group that is incorporated into the aldehyde. Common nitrosating agents include organic nitrites (like isoamyl or isobutyl nitrite) and inorganic salts such as sodium nitrite (NaNO₂). rsc.org The direct α-oximation of carbonyl compounds, including aldehydes, with nitrosyl chloride (NOCl) is also a well-documented method. rsc.org

A particularly effective system utilizes a combination of sodium nitrite and iron(III) chloride. rsc.org In this process, which is often catalyzed by an amine like pyrrolidine, the aldehyde is converted into its corresponding 2-(hydroxyimino)aldehyde in excellent yields. rsc.org The reaction is typically carried out in a solvent like DMF at room temperature. uniroma1.it The acid catalyst, such as p-toluenesulfonic acid, facilitates the formation of the enamine intermediate, which is key to the catalytic cycle. uniroma1.itrsc.org

Another approach involves using gaseous nitrogen dioxide (NO₂) as a specific oxidizing agent. This method has been demonstrated for the quantitative oxidation of benzylic alcohols to aromatic aldehydes, where the acid formed during the reaction prevents further oxidation of the aldehyde product. nih.gov While this is primarily an oxidation of an alcohol, the principles of using nitrogen-based oxidizing agents are relevant.

Preparation via Conversion of Related Oxime Derivatives

2-(Hydroxyimino)aldehydes and their analogues can also be synthesized by chemically modifying other molecules that already contain an oxime functional group. This strategy can be advantageous when the desired aldehyde precursor for direct oximation is unstable or difficult to access. uniroma1.it

An example of this approach is the synthesis of 2-(hydroxyimino)-2-phenylacetaldehyde oxime, an analogue of the target compound. The synthesis starts from ω-oximinoacetophenone (also known as ω-isonitrosoacetophenone). chemicalbook.com This starting material is heated at reflux with hydroxylamine (B1172632) hydrochloride and sodium acetate (B1210297) in an ethanol-water solvent mixture. chemicalbook.com This reaction converts the ketone functionality of the starting material into a second oxime group, yielding the glyoxime (B48743) product. The different isomers of the resulting product can then be separated using techniques like fractional crystallization and thin-layer chromatography. chemicalbook.com

This method highlights the principle of building upon an existing oxime framework to generate more complex structures like 2-(hydroxyimino)aldehyde derivatives.

Stereoselective Synthesis of the (E)-Isomer of 2-(Hydroxyimino)acetaldehyde

The oxime group (C=N-OH) can exist as two geometric isomers, (E) and (Z). For many applications, obtaining a single, specific isomer is crucial. The synthesis of 2-(hydroxyimino)aldehydes often results in the thermodynamically more stable (E)-isomer, particularly under the conditions used for α-oximation. acs.org

The photoinduced Norrish-Yang cyclization is a reaction where the (E)-isomer of 2-(hydroxyimino)aldehydes is the starting material for producing cyclobutanol (B46151) oximes. acs.orgcnr.it The synthesis preceding this photochemical step involves the α-oximation of the corresponding aldehyde, which efficiently yields the desired (E)-isomer. acs.org For instance, the α-oximation of 4-phenylbutanal (B95494) yields (E)-2-(hydroxyimino)-4-phenylbutanal. The stereochemistry of the product is confirmed through detailed NMR analysis, including NOESY experiments which show a correlation confirming the (E) configuration of the oxime double bond. acs.org

While direct methods often favor the (E)-isomer, achieving high stereoselectivity can also be approached using chiral auxiliaries. For example, sulfoximines have been introduced as "E/Z auxiliaries" for the stereoselective synthesis of trisubstituted alkenes. chemrxiv.org This concept involves the stereoselective condensation of an alkyl sulfoximine (B86345) with an aldehyde, followed by a cross-coupling reaction that proceeds with retention of the stereochemistry. chemrxiv.org Although applied to a different class of compounds, this principle of using a removable auxiliary to control the geometry of a double bond could be conceptually applied to the synthesis of specific oxime isomers.

Novel Catalytic and Green Chemistry Approaches in 2-(Hydroxyimino)acetaldehyde Synthesis

Modern synthetic chemistry emphasizes the development of catalytic and environmentally benign methods. These principles are being applied to the synthesis of oximes and related compounds to improve efficiency, reduce waste, and use less hazardous materials. scienceinschool.orgresearchgate.net

Catalytic Approaches: Organocatalysis represents a significant advancement in the α-functionalization of aldehydes. The use of pyrrolidine to catalyze the α-oximation of aldehydes via SOMO-enamine activation is a prime example of a novel catalytic approach. rsc.org This method avoids the need for pre-functionalized substrates and often proceeds with high efficiency under mild conditions. rsc.org

Metal-based catalysts are also being explored. For instance, MnCl₂·4H₂O has been reported as an inexpensive and environmentally friendly catalyst for the methoximation of aromatic aldehydes and ketones, an analogous transformation to oximation. nih.gov This suggests that similar simple metal salts could be effective catalysts for the synthesis of (E)-2-(hydroxyimino)acetaldehyde. Furthermore, catalysts like Pt/CeO₂-ZrO₂-SnO₂/γ-Al₂O₃ have been developed for the liquid-phase oxidation of acetaldehyde (B116499) to acetic acid, demonstrating the potential for sophisticated catalytic systems in aldehyde chemistry. nih.gov

Green Chemistry Approaches: Green chemistry principles focus on aspects such as using renewable feedstocks, employing safer solvents, and reducing energy consumption. scienceinschool.org For oxime synthesis, a green approach involves using mineral water as a reaction medium. The synthesis of aryl oximes from aryl aldehydes and hydroxylamine hydrochloride has been achieved in high yields and short reaction times (around 10 minutes) at room temperature using a mineral water/methanol mixture. ias.ac.in The dissolved salts in mineral water, such as bicarbonate, can facilitate the reaction. ias.ac.in

Solvent-free conditions are another hallmark of green chemistry. rasayanjournal.co.in The use of catalysts on solid supports, sometimes combined with microwave irradiation, can accelerate reactions and simplify product purification. rasayanjournal.co.in For example, the conversion of various carbonyl compounds to their corresponding oximes has been efficiently catalyzed by magnetic Fe₃O₄ nanoparticles under solvent-free conditions, allowing for easy recovery and reuse of the catalyst. researchgate.net These strategies offer promising avenues for the sustainable synthesis of this compound.

Table 2: Comparison of Synthetic Approaches

MethodKey ReagentsAdvantagesDisadvantages
α-Oximation Aldehyde, NaNO₂, FeCl₃, PyrrolidineDirect, good yields for various substrates uniroma1.itrsc.orgPrecursor aldehyde may be unstable uniroma1.it
Conversion of Oximes Oxime-ketone, NH₂OH·HClUtilizes existing functional groupsLess direct, may require separation of isomers chemicalbook.com
Stereoselective α-Oximation followed by analysisOften yields the desired (E)-isomer directly acs.orgRequires careful stereochemical analysis
Green Approaches Mineral water, reusable catalystsEnvironmentally friendly, fast, high yield ias.ac.inresearchgate.netMay not be universally applicable to all substrates

Mechanistic Studies of Reactions Involving 2 Hydroxyimino Aldehydes

Photochemical Rearrangements of 2-(Hydroxyimino)aldehydes

Upon exposure to ultraviolet (UV) light, 2-(hydroxyimino)aldehydes (HIAs) undergo distinct photochemical rearrangements. These reactions are notable for their high degree of selectivity, which contrasts with the typical photochemical behavior of other aldehydes. nih.govnih.gov

A key photochemical transformation of 2-(hydroxyimino)aldehydes is the Norrish-Yang photocyclization, which yields cyclobutanol (B46151) oximes (CBOs). nih.gov This reaction is a significant exception to the general outcome of the Norrish-Yang reaction for most aldehydes, where fragmentation processes (Norrish Type I and II) are usually predominant, making the formation of secondary cyclobutanols inefficient. nih.govnih.govacs.org In contrast, the irradiation of HIAs with UV light, often from LED sources at wavelengths around 365 nm, leads to the efficient formation of CBOs, often with high yields (up to 95%) and minimal fragmentation side-products. nih.govnih.gov

The reaction proceeds via an intramolecular hydrogen abstraction, requiring a γ-hydrogen atom in the substrate. acs.org This process has been demonstrated for a variety of substituted HIAs, indicating its general applicability. nih.govnih.gov The efficiency of the cyclization can be influenced by reaction conditions, as demonstrated with the model substrate 2-(hydroxyimino)-4-phenylbutanal.

Table 1: Effect of Solvent and Light Intensity on the Photocyclization of 2-(hydroxyimino)-4-phenylbutanal

Solvent Radiant Flux (mW) Reaction Time (h) Conversion (%)
CDCl₃ 1030 13 >99
CDCl₃ 1450 13 >99
C₆D₆ 1030 13 >99
C₆D₆ 1450 13 >99

Data derived from studies on 2-(hydroxyimino)-4-phenylbutanal, a representative 2-(hydroxyimino)aldehyde. acs.org

This chemoselectivity makes the Norrish-Yang photocyclization of HIAs a unique and valuable synthetic route to densely functionalized four-membered rings. nih.govnih.gov

The photocyclization of 2-(hydroxyimino)aldehydes is often highly diastereoselective, with the stereochemical outcome influenced by the substitution pattern of the starting aldehyde and the reaction solvent. nih.govnih.gov The formation of the cyclobutanol ring creates two new stereocenters, and the reaction can proceed with high diastereoselectivity, in some cases exceeding a 99:1 ratio of diastereomers. nih.govnih.gov Studies using optically pure HIAs have shown that no racemization occurs during the photochemical reaction, indicating a highly controlled enantioselective process. acs.org This allows for the unambiguous assignment of the absolute configuration of the resulting cyclobutanol oxime products. acs.org

In addition to the ring formation, UV irradiation also induces E/Z isomerization around the C=N double bond of the oxime. nih.govacs.org This process can occur concurrently with the Norrish-Yang cyclization. acs.org The stereochemical features of this isomerization are dependent on factors such as the solvent and the nature of the substituents on the HIA molecule. nih.gov The final step of the reaction, the ring closure of the diradical intermediate, is what determines the final stereochemistry of the cyclobutanol product, with the relative position of the hydroxyl group before closure being the key factor. acs.org

The mechanism of the Norrish-Yang photocyclization of HIAs has been investigated through detailed quantum chemical calculations, such as Density Functional Theory (DFT). nih.govacs.org The process is initiated by the photoexcitation of the aldehyde's carbonyl group to its first singlet excited state (S₁), which is dominated by an n-π* transition. acs.org This is followed by an intersystem crossing (ISC) to the corresponding triplet state (T₁). acs.org

From the T₁ state, the key step is an intramolecular γ-hydrogen abstraction by the excited carbonyl oxygen. acs.org This abstraction proceeds through a six-membered ring-like transition state and generates a 1,4-biradical triplet intermediate. nih.govacs.org A crucial feature of HIA photochemistry is that this biradical intermediate preferentially undergoes cyclization rather than the fragmentation typical for aldehydes. nih.gov The 1,4-biradical exists as triplet and singlet spin states that are close in energy. acs.org The final ring closure to form the cyclobutanol oxime occurs from the singlet state, involving the pairing of the two radical sites to form a new carbon-carbon bond. acs.org This ring-closure step is not a simple downhill process but is hindered by a small energy barrier. acs.org

The proposed reaction pathway is summarized as:

Photoexcitation: S₀ + hν → S₁(n,π*)

Intersystem Crossing (ISC): S₁(n,π) → T₁(n,π)

Intramolecular H-abstraction: T₁(n,π*) → ³(1,4-biradical)

Intersystem Crossing: ³(1,4-biradical) ⇌ ¹(1,4-biradical)

Ring Closure: ¹(1,4-biradical) → Cyclobutanol Oxime

This mechanistic pathway, particularly the efficient cyclization of the biradical intermediate, explains the unusual chemoselectivity observed for this class of compounds. nih.govacs.org

Ligand-Metal Complexation Mechanisms

The presence of both a carbonyl oxygen and an oxime nitrogen-oxygen system makes 2-(hydroxyimino)aldehydes effective ligands for coordinating with metal ions. nih.gov Their ability to form stable chelate complexes is a key aspect of their chemical behavior. nih.gov

2-(Hydroxyimino)aldehydes exhibit specific chelation behavior with various transition metal ions. nih.gov Experimental evidence, primarily from UV-Vis spectrometry, indicates a strong interaction with certain metals. For instance, studies have shown a specific interaction between HIAs and copper(II) ions. uniroma1.itnottingham.ac.uk In contrast, evidence for complexation with copper(I) is not as apparent. uniroma1.itnottingham.ac.uk The formation of these complexes involves the HIA molecule acting as a chelating agent, binding to the metal ion to form a stable, cyclic structure. nih.gov This ability to chelate metal ions is a property being explored for various applications, including the design of responsive materials. nottingham.ac.uk The stability of these complexes depends on the properties of both the HIA ligand and the specific metal ion involved. nih.gov

In their metal complexes, aldehydes and oximes can adopt several coordination modes. wikipedia.orgrsc.org Aldehydes typically bind to metal centers in one of two ways: either through a sigma-bond via the oxygen atom (η¹-O-bonded) or through a pi-bond involving both the carbon and oxygen atoms of the carbonyl group (η²-C,O-bonded). wikipedia.org The η¹ mode is more common with Lewis-acidic metal centers, while the η² mode is favored by electron-rich, low-valence metals. wikipedia.org

The 2-(hydroxyimino)aldehyde ligand, containing both the aldehyde and the oxime functionalities, can act as a bidentate ligand, coordinating to a metal ion through the carbonyl oxygen and the oxime nitrogen or oxygen atom. This chelation forms a stable five- or six-membered ring with the metal at its center. The resulting complexes can have various geometries, such as square planar or octahedral, depending on the metal ion and the presence of other ligands. researchgate.net The coordination of the ligand to the metal ion can significantly alter the electronic properties and reactivity of the organic molecule.

Nucleophilic and Electrophilic Reactivity Profiles

The chemical behavior of (E)-2-(Hydroxyimino)acetaldehyde is characterized by a dual reactivity profile, possessing both electrophilic and nucleophilic centers. This duality arises from the presence of the aldehyde and the oxime functional groups within the same molecule.

Electrophilic Character:

The primary electrophilic site in this compound is the carbonyl carbon of the aldehyde group. askiitians.comlibretexts.org This carbon atom is sp² hybridized and bonded to a highly electronegative oxygen atom, resulting in a significant polarization of the carbon-oxygen double bond. libretexts.orglibretexts.org The electron density is drawn towards the oxygen atom, leaving the carbonyl carbon with a partial positive charge and making it susceptible to attack by nucleophiles. askiitians.comlibretexts.org

The general mechanism for nucleophilic addition to the aldehyde group involves the attack of a nucleophile on the electrophilic carbonyl carbon. This leads to the formation of a tetrahedral alkoxide intermediate, where the carbon atom is rehybridized from sp² to sp³. libretexts.orglibretexts.org Subsequent protonation of the alkoxide oxygen yields an alcohol. This reactivity is a cornerstone of aldehyde chemistry and is fully retained in this compound. In general, aldehydes are more reactive towards nucleophiles than ketones due to less steric hindrance and greater polarization of the carbonyl bond. libretexts.org

Nucleophilic Character:

The nucleophilic character of the molecule is centered on the oxime functionality. Specifically, the nitrogen atom of the oxime group possesses a lone pair of electrons, making it a potential nucleophile. askiitians.com This nucleophilicity is exemplified in reactions like the formation of the oxime itself from an aldehyde and hydroxylamine (B1172632), where the nitrogen of hydroxylamine acts as the nucleophile. askiitians.comresearchgate.net

Furthermore, the oxygen atom of the oxime's hydroxyl group also has lone pairs and can exhibit nucleophilicity. However, under certain conditions, particularly after deprotonation, the resulting oximate anion (>C=NO⁻) becomes a significantly stronger nucleophile. This enhanced nucleophilicity allows it to participate in various reactions, including alkylation and acylation at the oxygen atom.

Interactive Data Table: Reactivity Sites of this compound

Functional GroupReactive CenterType of ReactivityCommon Reactions
AldehydeCarbonyl CarbonElectrophilicNucleophilic Addition
OximeNitrogen AtomNucleophilicAlkylation, Coordination
OximeOxygen Atom (as Oximate)NucleophilicAlkylation, Acylation

Acid-Base Equilibria and Proton Transfer Mechanisms of the Oxime Functionality

The oxime group in this compound is the primary site of acid-base activity. The proton of the hydroxyl group (-NOH) can be donated, making the compound a weak acid. nih.govconsensus.app The acidity of oximes is a well-documented characteristic, and in the case of 2-(hydroxyimino)aldehydes, this acidity is influenced by the adjacent aldehyde group.

Acid-Base Equilibrium:

The acid-base equilibrium involves the reversible dissociation of the oxime proton to form an oximate anion and a proton (or hydronium ion in aqueous solution). libretexts.orgyoutube.com The equilibrium can be represented as:

R-CH=NOH + H₂O ⇌ R-CH=NO⁻ + H₃O⁺

The strength of this acidity is quantified by the acid dissociation constant (Ka) or its logarithmic form, pKa. Studies on various 2-(hydroxyimino)aldehydes have shown that they possess relatively low pKa values compared to simple oximes, indicating enhanced acidity. nih.govresearchgate.net This increased acidity can be attributed to the electron-withdrawing nature of the neighboring aldehyde group, which stabilizes the resulting oximate conjugate base.

Proton Transfer Mechanism:

The proton transfer from the oxime's hydroxyl group is a fundamental step in many of its reactions. In an aqueous medium, a water molecule can act as a Brønsted-Lowry base, accepting the proton from the oxime. libretexts.org The mechanism involves the formation of a hydrogen bond between the oxime's hydroxyl group and a water molecule, followed by the transfer of the proton to the water molecule, yielding a hydronium ion and the oximate anion.

Any factor that stabilizes the lone pair on the conjugate base (the oximate anion) will favor the dissociation of the proton and thus increase the acidity of the parent oxime. libretexts.org The stability of the oximate anion is crucial in determining the position of the acid-base equilibrium.

Interactive Data Table: Acidity of this compound and Related Compounds

CompoundFunctional GrouppKa (approximate)Reference
This compoundAldoximeRelatively Low nih.govresearchgate.net nih.govresearchgate.net
AcetaldoximeAldoxime11.47 foodb.ca
Simple OximesOxime~10-12 nih.govresearchgate.net

Advanced Spectroscopic and Structural Elucidation of E 2 Hydroxyimino Acetaldehyde and Derivatives

Vibrational Spectroscopy (IR, Raman) for Conformational and Tautomeric Analysis

Infrared (IR) and Raman spectroscopy are powerful tools for investigating the vibrational modes of molecules, providing insights into their functional groups, conformation, and potential tautomeric equilibria. For (E)-2-(Hydroxyimino)acetaldehyde, the presence of C=O, C=N, N-O, and O-H bonds would give rise to characteristic vibrational frequencies.

Theoretical calculations, such as those using Density Functional Theory (DFT) with the B3LYP functional and a 6-311+G(d,p) basis set, are often employed to predict vibrational spectra. These calculations can help in assigning experimental bands and in studying different conformers and tautomers. For instance, the keto-enol tautomerism, a common phenomenon in carbonyl compounds, could be investigated by comparing the calculated vibrational frequencies of the keto and enol forms of this compound. The relative stability of these tautomers can be inferred from their computed energies.

While experimental IR and Raman spectra for the closely related glyoxime (B48743) are available, a detailed vibrational analysis specific to this compound is not readily found in the literature.

Hypothetical IR and Raman Data for this compound (Based on Analogous Compounds and Theoretical Predictions)

Vibrational ModeExpected IR Frequency (cm⁻¹)Expected Raman Intensity
O-H stretch3200-3600 (broad)Weak
C-H stretch (aldehydic)2700-2850Medium
C=O stretch1720-1740Strong
C=N stretch1620-1680Medium
N-O stretch930-960Medium

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Stereochemical Assignment and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the connectivity and stereochemistry of organic molecules. For this compound, ¹H and ¹³C NMR would provide key information. The chemical shifts of the aldehydic proton and the proton attached to the imino carbon would be particularly diagnostic.

Advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) would be crucial for the unambiguous assignment of the (E)-stereochemistry of the oxime group by observing spatial proximities between specific protons. Dynamic NMR studies could be employed to investigate the rotational barrier around the C-N bond, providing insights into the conformational dynamics of the molecule.

Computational methods can predict NMR chemical shifts with reasonable accuracy, which can aid in the interpretation of experimental spectra, especially when pure samples are difficult to obtain. However, specific experimental or high-level computational NMR data for this compound are not currently available.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

NucleusPredicted Chemical Shift (ppm)
¹H (CHO)9.5 - 10.0
¹H (CH=N)7.5 - 8.0
¹H (OH)10.0 - 12.0
¹³C (C=O)180 - 190
¹³C (C=N)140 - 150

Mass Spectrometry for Fragmentation Pathways and Mechanistic Insights

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for structural elucidation. Under electron ionization (EI), this compound would be expected to undergo characteristic fragmentations.

Collision-Induced Dissociation (CID) Analysis

Collision-Induced Dissociation (CID) is a tandem mass spectrometry technique used to induce fragmentation of a selected precursor ion. For the protonated molecule of this compound, CID analysis would reveal specific fragmentation pathways, helping to confirm its structure. Common fragmentation pathways for oximes include cleavage of the N-O bond and rearrangements. Theoretical studies can be used to predict fragmentation patterns and rationalize the observed product ions.

Cryogenic Ion-Trap Vibrational Spectroscopy for Gas-Phase Species Characterization

Cryogenic ion-trap vibrational spectroscopy is an advanced technique that allows for the acquisition of well-resolved vibrational spectra of mass-selected ions in the gas phase at very low temperatures. This method would be ideal for studying the intrinsic properties of protonated this compound, free from solvent effects. By comparing the experimental vibrational spectrum with theoretical predictions, the protonation site and the detailed conformation of the ion could be determined. To date, no such studies have been reported for this specific compound.

Single-Crystal X-ray Diffraction for Solid-State Structural Determination

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise bond lengths, bond angles, and information about intermolecular interactions. While crystal structures of related compounds like dimethylglyoxime (B607122) have been extensively studied, a crystal structure for this compound has not been reported. Such a study would confirm the (E)-configuration of the oxime and reveal the packing arrangement and hydrogen-bonding network in the solid state.

Hypothetical Crystallographic Data for this compound

ParameterPredicted Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~5-7
b (Å)~8-10
c (Å)~6-8
β (°)~90-100
Z4

UV-Visible Spectroscopy for Electronic Transitions and Interaction Studies

UV-Visible spectroscopy probes the electronic transitions within a molecule. For this compound, the presence of the carbonyl and oxime chromophores would result in characteristic absorptions. The n→π* transition of the carbonyl group and the π→π* transitions of the conjugated system would be expected.

Time-dependent density functional theory (TD-DFT) is a computational method used to predict electronic absorption spectra. Such calculations can help assign the observed absorption bands to specific electronic transitions and understand the influence of substituents and solvent on the spectral properties. Studies on the solvatochromic effects, i.e., the change in the absorption spectrum with solvent polarity, could provide insights into the nature of the electronic transitions and the solute-solvent interactions. While UV-Vis data for acetaldehyde (B116499) and some oxime derivatives are available, a detailed study on this compound is lacking.

Predicted UV-Visible Absorption Maxima for this compound

TransitionPredicted λmax (nm)
n→π* (C=O)~280-300
π→π* (C=N)~220-240

Theoretical and Computational Investigations of 2 Hydroxyimino Aldehydes

Density Functional Theory (DFT) Calculations for Ground State Properties and Reaction Energetics

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying the electronic structure and energetics of molecules like (E)-2-(Hydroxyimino)acetaldehyde.

DFT calculations are instrumental in determining the stable three-dimensional arrangements of atoms in a molecule, a process known as geometry optimization. For molecules with rotatable bonds, such as this compound, this extends to conformational analysis to identify the most stable conformers.

Theoretical studies on related, more complex 2-(hydroxyimino)aldehydes have been performed to understand their conformational preferences. For instance, in 2-hydroxyimino-N-[1-(pyrazin-2-yl)ethylidene]propanohydrazide, the oxime and hydrazide groups were found to be in a cis position relative to the C7-C8 bond, a conformation stabilized by an attractive interaction between a hydrogen atom and a nitrogen atom. nih.gov DFT calculations, specifically at the B3LYP/6-311G(d,p) level of theory, have been used to optimize the geometry of such molecules, starting from their experimentally determined X-ray structures. nih.gov While there is generally good agreement between calculated and experimental geometries, some discrepancies can arise, particularly in flexible regions of the molecule like hydrazide moieties. nih.gov

Computational workflows often involve an initial conformational search using less computationally expensive methods like molecular mechanics, followed by re-optimization of the most promising conformers at a higher level of theory, such as DFT. nih.govarxiv.org This hierarchical approach allows for an efficient exploration of the conformational space. For example, a study on a diverse set of flexible molecules employed DFT re-optimizations at the B3LYP-D3/6-31G(d) level of theory. nih.gov

In the case of simpler aldehydes like 2-fluoroacetaldehyde, DFT studies using functionals such as B3LYP and M06-2X with the 6-311++G(d,p) basis set have been used to investigate the stability of different conformers. ekb.eg These studies can elucidate the subtle energetic differences between various spatial arrangements of the molecule.

Table 1: Comparison of Selected Optimized Geometrical Parameters for a Related Hydrazide Derivative

ParameterX-ray Value (Å)DFT Calculated Value (Å)GFN2-xTB Calculated Value (Å)
N3—N41.3811.4001.415
C7—N41.3411.2911.305
Data sourced from a study on 2-hydroxyimino-N-[1-(pyrazin-2-yl)ethylidene]propanohydrazide. nih.gov

DFT is also a powerful tool for mapping out reaction pathways by locating transition states (TS) and calculating the associated energy barriers. The transition state represents the highest energy point along the reaction coordinate, and its structure and energy are critical for understanding reaction kinetics.

For instance, in the tautomerization of vinyl alcohol to acetaldehyde (B116499), a related reaction, DFT calculations have been used to determine the reaction energy and activation barrier. psu.edu The process involves an intramolecular proton transfer, and the transition state is a saddle point on the potential energy surface. psu.edu Verification of a true transition state is typically done by performing a frequency calculation, which should yield one and only one imaginary frequency corresponding to the motion along the reaction coordinate. psu.edu

In the context of 2-(hydroxyimino)aldehydes, DFT calculations have been employed to study the Norrish-Yang photocyclization reaction. nih.gov These calculations help to understand the mechanistic and stereochemical aspects of the reaction, providing insights into the formation of cyclobutanol (B46151) oximes. nih.gov The computational challenge in such photochemical reactions lies in the accurate treatment of diradical singlet states that are often involved. nih.gov

Quantum chemical methods are also used to study the formation of aldehydes in various environments. For example, the formation of acetaldehyde on a methanol-water ice model was investigated using the UωB97XD/6-311++G(2d,p) level of theory to optimize structures and compute minimum energy paths. rsc.org Such studies identify multiple transition states on both triplet and singlet potential energy surfaces, revealing complex reaction mechanisms. rsc.org

Table 2: Calculated Reaction and Activation Energies for Vinyl Alcohol Tautomerization

ParameterCalculated Value (kcal/mol)
Reaction Energy-11.2
Activation Barrier51.9
Calculations performed using the PBE functional with the DNP basis set. psu.edu

Molecular Dynamics (MD) Simulations for Solvent Effects and Dynamic Behavior

While DFT calculations are excellent for studying static properties and reaction pathways in the gas phase or with implicit solvent models, Molecular Dynamics (MD) simulations provide a way to explore the dynamic behavior of molecules and the explicit effects of the solvent. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of molecular motions over time.

MD simulations are particularly useful for understanding how solvent molecules interact with a solute and influence its conformation and reactivity. nih.gov The choice of force field, which defines the potential energy of the system, is crucial for the accuracy of MD simulations. nih.gov For organic molecules, force fields like GAFF (General Amber Force Field) are commonly used. nih.gov

In the study of chemical reactions, MD can be combined with quantum mechanical methods (QM/MM) to treat the reacting species with high accuracy while the solvent is modeled classically. This approach can provide insights into how the solvent environment affects reaction barriers and dynamics. For example, MD simulations can be used to quantify reactant-water-cosolvent interactions that influence reactivity. osti.gov

The dynamic behavior of molecules in different environments is a key area of investigation using MD. For instance, MD simulations have been used to study the disorder of guest solvent molecules in cocrystal solvates, providing a more coherent model of molecular behavior than can be obtained from experimental data alone. nih.gov Furthermore, MD simulations can predict the morphological importance of different crystal faces by modeling solvent effects, as demonstrated in the study of lithium carbonate crystal growth. rsc.org

Quantum Mechanical (QM) Approaches to Photochemical Processes

Photochemical reactions, which are initiated by the absorption of light, involve transitions to electronically excited states. Understanding these processes requires quantum mechanical approaches that can accurately describe these excited states and their subsequent evolution.

The Norrish-Yang reaction, a photochemical transformation of carbonyl compounds, has been studied in 2-(hydroxyimino)aldehydes. nih.gov This reaction proceeds through the n-π* excited state of the carbonyl group, leading to the formation of a four-membered ring. nih.gov Quantum chemical calculations are essential to elucidate the mechanism of such reactions, including the intramolecular hydrogen abstraction and subsequent diradical recombination. nih.gov

The study of aldehyde photolysis is also crucial for understanding atmospheric chemistry. copernicus.org Quantum yields for the formation of various photoproducts, including molecular hydrogen, can be influenced by the specific aldehyde and the wavelength of light. copernicus.org While experimental measurements are vital, theoretical calculations can help to predict and rationalize these quantum yields.

Furthermore, quantum mechanical modeling is used to investigate the formation of aldehydes on interstellar ice grains. arxiv.org Ab initio computations can be employed to explore reaction pathways, such as the reaction of a methyl radical with a carbon monoxide molecule on a water/CO ice surface, and to determine the energy barriers associated with these processes. arxiv.org These calculations are critical for assessing the feasibility of different formation routes in the cold environment of the interstellar medium. arxiv.org

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) and Chemical Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orglibretexts.org The HOMO is associated with the ability of a molecule to donate electrons (nucleophilicity), while the LUMO is associated with its ability to accept electrons (electrophilicity). libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of chemical reactivity and stability. nih.gov

In a study of 2-hydroxyimino-N-[1-(pyrazin-2-yl)ethylidene]propanohydrazide, the HOMO-LUMO gap was calculated using DFT to be 0.159 atomic units. nih.gov The energies of the HOMO and LUMO were determined to be -0.23063 and -0.07178 atomic units, respectively. nih.gov This information provides insights into the electronic properties and potential reactivity of the molecule.

FMO theory is widely applied to understand various types of reactions, including cycloadditions, sigmatropic rearrangements, and electrocyclic reactions. wikipedia.orgslideshare.net By analyzing the symmetry and energy of the frontier orbitals, one can predict whether a reaction is thermally or photochemically allowed. imperial.ac.uk

However, for large molecules, the canonical HOMO and LUMO can be delocalized over a large portion of the system, making it difficult to pinpoint the reactive sites. nih.gov To address this, concepts like frontier molecular orbitalets (FMOLs) have been developed to provide a more localized picture of reactivity. nih.gov

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a powerful method for translating the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds, lone pairs, and intermolecular interactions. faccts.deq-chem.com NBO analysis provides a detailed description of the Lewis structure of a molecule and quantifies deviations from this idealized picture in terms of delocalization and hyperconjugation. q-chem.com

One of the key applications of NBO analysis is the study of donor-acceptor interactions, which are quantified by the second-order perturbation energy, E(2). wisc.edunih.gov This energy represents the stabilization resulting from the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. wisc.edu For example, in a study of 2-fluoroacetaldehyde conformers, NBO analysis was used to illustrate the negative hyperconjugative effect, identifying interactions such as LP(O) -> σ(C-H) and LP(O) -> σ(C-C) as responsible for this phenomenon. ekb.eg

NBO analysis is also used to determine natural atomic charges, which are generally considered to be more robust than those obtained from other methods like Mulliken population analysis. q-chem.com These charges provide insight into the distribution of electrons within a molecule and can be used to understand electrostatic interactions.

Furthermore, NBO analysis can reveal details about hybridization and bond bending. wisc.edu For instance, the analysis can show how the natural hybrid orbitals (NHOs) that form a bond are directed in space, which can help in predicting geometric changes upon optimization. wisc.edu The ability of NBO analysis to describe charge transfer makes it a valuable tool for understanding hydrogen bonding and other non-covalent interactions. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) is a crucial computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.deresearchgate.net The MEP map is generated by calculating the electrostatic potential at various points on the electron density surface of the molecule. uni-muenchen.de This map uses a color-coded scheme to indicate different regions of electrostatic potential. researchgate.net

Red and Yellow/Orange Regions : These colors denote areas of negative electrostatic potential. They are rich in electrons and are characteristic of electrophilic reactivity, meaning they are susceptible to attack by positively charged species. researchgate.netresearchgate.net

Blue Regions : This color indicates areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack. researchgate.netresearchgate.net

Green Regions : These areas represent neutral or zero potential. researchgate.net

For this compound, the MEP map reveals distinct reactive centers. The most negative potential (red/yellow) is concentrated around the oxygen atoms of the hydroxylamino (=N-OH) and aldehyde (-CHO) groups, as well as the nitrogen atom. These sites are the primary centers for electrophilic attack and are strong hydrogen bond acceptors. The most positive potential (blue) is located around the acidic hydrogen atom of the hydroxyl group, making it a potential hydrogen bond donor and the most likely site for nucleophilic attack. researchgate.netset-science.com

This analysis helps in understanding the molecule's interaction with other chemical species, including solvents, catalysts, and other monomers in polymerization reactions. The distinct positive and negative regions facilitate the formation of hydrogen-bonded dimers or oligomers, a key property of 2-(hydroxyimino)aldehydes. consensus.app

Table 1: Interpreted MEP Regions for this compound

Molecular RegionFunctional GroupPredicted Electrostatic PotentialColor on MEP MapImplied Reactivity
Aldehyde Oxygen-CHOHighly NegativeRed / YellowElectrophilic Attack / H-Bond Acceptor
Oxime Oxygen=N-OHHighly NegativeRed / YellowElectrophilic Attack / H-Bond Acceptor
Oxime Nitrogen=N-OHNegativeRed / YellowElectrophilic Attack / H-Bond Acceptor
Hydroxyl Hydrogen=N-OHHighly PositiveBlueNucleophilic Attack / H-Bond Donor
Aldehyde Hydrogen-CHOModerately PositiveLight Blue / GreenWeak Nucleophilic Interaction
Carbon BackboneC-C, C-HNear NeutralGreenLow Reactivity

Hirshfeld Surface Analysis for Intermolecular Interactions in Crystal Packing

Hirshfeld surface analysis is a modern computational method for visualizing and quantifying intermolecular interactions within a crystal lattice. nih.govscirp.org It partitions crystal space into regions where the electron distribution of a "procrystal" (a sum of spherical atomic electron densities) is dominated by a specific molecule. researchgate.net The resulting surface provides a detailed picture of how molecules interact with their neighbors.

The analysis generates several key graphical plots:

d_norm Surface : This surface is mapped with a normalized contact distance, which highlights regions of significant intermolecular contact. nih.gov Red spots on the d_norm surface indicate close contacts that are shorter than the van der Waals radii sum, typically representing strong interactions like hydrogen bonds. nih.gov White areas show contacts at the van der Waals distance, and blue areas represent regions with no significant contact. nih.gov

For a molecule like this compound, Hirshfeld analysis would reveal the dominant forces governing its solid-state structure. The most significant interactions are expected to be hydrogen bonds. In related oxime structures, O···H/H···O contacts are a major contributor to the crystal packing, often accounting for a substantial percentage of the total Hirshfeld surface. nih.govnih.gov These are visualized as distinct sharp spikes in the 2D fingerprint plot. nih.gov

Other important contacts would include H···H interactions, which are generally the most abundant but weaker, and C···H/H···C or N···H/H···N contacts, which also contribute to the stability of the crystal structure. nih.gov The analysis confirms that the molecular arrangement is primarily driven by strong electrostatic attractions, particularly hydrogen bonding. set-science.com

Table 2: Predicted Hirshfeld Surface Contact Contributions for this compound Crystal

Intermolecular Contact TypeDescriptionPredicted ContributionKey Feature in Fingerprint Plot
O···H / H···OStrong Hydrogen Bonds (O-H···N, O-H···O)High (e.g., 20-40%)Sharp, distinct spikes at short d_e + d_i values. nih.gov
H···Hvan der Waals forcesHigh (e.g., 30-50%)Large, diffuse region in the center of the plot. nih.gov
N···H / H···NWeaker Hydrogen BondsModerate (e.g., 10-20%)Spikes, less prominent than O···H. nih.gov
C···H / H···CWeak C-H···O/N interactionsModerate (e.g., 5-15%)Wing-like features on the plot. mdpi.com
C···C / C···N / C···Oπ-stacking or other contactsLowerScattered points at longer distances. mdpi.com

This quantitative insight into intermolecular forces is critical for understanding polymorphism, solubility, and other solid-state properties of the material.

Applications of 2 Hydroxyimino Aldehydes in Chemical Synthesis and Materials Science

As Building Blocks in Organic Synthesis

The dual functionality of 2-(hydroxyimino)aldehydes makes them ideal starting materials for the synthesis of a variety of organic compounds, particularly heterocyclic structures, and as key components in important bond-forming reactions.

The inherent structure of 2-(hydroxyimino)aldehydes makes them well-suited for the synthesis of five-membered heterocyclic rings.

Isoxazoles: The synthesis of isoxazoles, a class of heterocyclic compounds with significant applications in medicinal chemistry, can be achieved through various strategies involving 2-(hydroxyimino)aldehydes. One common approach is the 1,3-dipolar cycloaddition reaction of a nitrile oxide, which can be generated in situ from the corresponding oxime, with a dipolarophile like an alkyne. While direct examples using (E)-2-(hydroxyimino)acetaldehyde are not extensively documented, the general principle involves the conversion of the hydroxyimino group to a nitrile oxide, which then reacts with an alkyne to form the isoxazole (B147169) ring. For instance, ethyl-2-chloro-2-(hydroxyimino)acetate, a related compound, has been used as a precursor for ethoxycarbonyl formonitrile oxide in the microwave-assisted synthesis of ester-functionalized isoxazoles. uniroma1.it Another strategy involves the reaction of aldoximes with alkynes in the presence of an oxidizing agent to generate the isoxazole ring system in situ. rsc.org

Imidazoles: Imidazoles, another important class of heterocycles found in many biologically active molecules, can be synthesized from 2-(hydroxyimino)aldehydes. A plausible route involves the Radziszewski reaction or its modifications, where a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) condense to form the imidazole (B134444) ring. In the case of this compound, the molecule itself can be considered a glyoxal (B1671930) derivative, a 1,2-dicarbonyl compound. Its reaction with another aldehyde and a source of ammonia could potentially lead to the formation of substituted imidazoles. The general synthesis of 2-imidazolines, which can be readily oxidized to imidazoles, often involves the condensation of an aldehyde with a diamine like ethylenediamine. organic-chemistry.orgresearchgate.net

HeterocycleGeneral Synthetic Approach from Aldehyde/Oxime PrecursorsPotential Role of this compound
Isoxazole 1,3-dipolar cycloaddition of in situ generated nitrile oxides with alkynes. uniroma1.itrsc.orgCan serve as a precursor to formylnitrile oxide for cycloaddition reactions.
Imidazole Radziszewski reaction involving a 1,2-dicarbonyl, an aldehyde, and ammonia. nih.govCan act as the 1,2-dicarbonyl component in the reaction.
Imidazole Condensation of an aldehyde with a diamine to form an imidazoline, followed by oxidation. organic-chemistry.orgresearchgate.netCan provide the aldehyde functionality for the initial condensation step.

The aldehyde functionality in 2-(hydroxyimino)aldehydes allows them to participate in a variety of fundamental carbon-carbon and carbon-nitrogen bond-forming reactions, crucial for the construction of more complex organic molecules.

C-C Bond Forming Reactions:

Aldol (B89426) and Michael Additions: Like other aldehydes, this compound is expected to undergo aldol addition and condensation reactions, where it can act as either the electrophilic carbonyl component or, after deprotonation at the alpha-carbon, as the nucleophilic enolate. nottingham.ac.ukresearchgate.net However, the acidity of the oxime proton and the potential for competing reactions involving the hydroxyimino group need to be considered. Similarly, the aldehyde group can act as a Michael acceptor in conjugate addition reactions if an α,β-unsaturated derivative is formed. rsc.org

C-N Bond Forming Reactions:

Imine Formation: The aldehyde group readily reacts with primary amines to form imines (Schiff bases). This reaction is a fundamental step in many synthetic pathways and is crucial for the construction of various nitrogen-containing compounds. pageplace.detcichemicals.com The resulting imines can then be used in a variety of subsequent transformations.

Reaction TypeDescriptionPotential Reactivity of this compound
Aldol Addition Reaction of an enolate with a carbonyl compound to form a β-hydroxy carbonyl compound. nottingham.ac.ukCan act as both the enolate precursor and the carbonyl electrophile.
Michael Addition 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. rsc.orgCan act as a Michael acceptor if converted to an α,β-unsaturated derivative.
Imine Formation Reaction of an aldehyde or ketone with a primary amine to form an imine. pageplace.detcichemicals.comThe aldehyde group readily undergoes condensation with primary amines.

Role in Catalysis Research

The ability of the hydroxyimino group to coordinate with metal ions has led to the exploration of 2-(hydroxyimino)aldehydes and their derivatives in the field of catalysis, both as ligands for metal-catalyzed transformations and in organocatalysis.

The oxime moiety of 2-(hydroxyimino)aldehydes can act as a ligand, binding to metal centers through its nitrogen and/or oxygen atoms. This coordination ability allows for the design of novel metal complexes with potential catalytic activities. Research has shown a specific interaction of 2-(hydroxyimino)aldehydes with Cu(II) ions. uniroma1.itnottingham.ac.uk This suggests their potential in developing copper-based catalysts for various organic transformations. The electronic properties of the ligand, influenced by the adjacent aldehyde group, can modulate the reactivity of the metal center. Gallium(III) complexes of these ligands are also being investigated for their potential in combating multi-drug resistant infections, hinting at their broader coordination chemistry and application. eventsair.com

While the direct use of this compound as an organocatalyst is not yet widely reported, its structural features suggest potential applications. The acidic nature of the oxime proton could allow it to act as a Brønsted acid catalyst in certain reactions. Furthermore, its bifunctional nature could be exploited in cooperative catalysis. Aldehydes themselves have been shown to act as catalysts in certain hydroamination, hydration, and hydrolysis reactions. rsc.org The unique electronic environment of the aldehyde in a 2-(hydroxyimino)aldehyde could lead to novel catalytic activities.

Integration into Functional Materials

The incorporation of the 2-(hydroxyimino)aldehyde moiety into polymers and other molecular assemblies has led to the development of "smart" or stimuli-responsive materials. These materials can change their properties in response to external stimuli such as light or pH.

The photochemical reactivity of the 2-(hydroxyimino)aldehyde group is a key feature in this context. Upon UV irradiation, these compounds can undergo a Norrish-Yang photocyclization to form cyclobutanoloximes, a reaction that is highly chemoselective for this class of compounds compared to the typical fragmentation reactions of other aldehydes. eventsair.comresearchgate.net This photoreactivity has been harnessed to create UV-responsive polymers. For instance, a methacrylate (B99206) derivative of a 2-(hydroxyimino)aldehyde has been copolymerized to create multi-stimuli-responsive polymers. eventsair.com

Furthermore, the ability of the hydroxyimino group to chelate metal ions has been utilized to create micellar systems for the uptake and release of Cu(II) ions, demonstrating their potential in environmental remediation and recyclable catalyst systems. eventsair.com The incorporation of 2-(hydroxyimino)aldehydes into liposomes has also been explored, showcasing their versatility in the construction of functional soft materials. uniroma1.itnottingham.ac.uk

Material TypeFunctional PropertyRole of 2-(Hydroxyimino)aldehydeKey Research Finding
Polymers UV-ResponsivePhotochemical Norrish-Yang cyclization. eventsair.comresearchgate.netCopolymers exhibit changes in properties upon UV irradiation. eventsair.com
Micelles Metal Ion Uptake/ReleaseChelation of metal ions by the hydroxyimino group. eventsair.comRecyclable systems for Cu(II) ion capture and release have been developed. eventsair.com
Liposomes Functional VesiclesIncorporation into lipid bilayers. uniroma1.itnottingham.ac.ukCan be used to create functionalized liposomes for various applications. uniroma1.it

Design and Synthesis of Stimuli-Responsive Polymers

The incorporation of the 2-(hydroxyimino)aldehyde moiety into polymer structures is a key strategy for developing stimuli-responsive materials. These "smart" polymers can undergo significant changes in their physical or chemical properties in response to external triggers such as light, pH, and temperature. The HIA group's photochemical reactivity and acidity are central to these responsive behaviors.

Research has focused on synthesizing monomers containing the HIA functionality, which can then be polymerized to create responsive materials. A notable example is the monomer [(hydroxyimino)aldehyde]butyl methacrylate (HIABMA). This monomer contains a pendant HIA group and can be polymerized to form block copolymers that exhibit multiple-stimuli responsiveness. wikipedia.org For instance, amphiphilic block copolymers of HIABMA with oligo(ethylene glycol) methacrylates have been synthesized. rsc.org These copolymers self-assemble into micelles in aqueous solutions, and their aggregation behavior can be controlled by changes in pH, light exposure, and temperature. wikipedia.orgrsc.org

The photochemical properties of the HIA group are particularly significant. It can undergo E/Z isomerization of the oxime double bond and a Norrish-Yang cyclization upon exposure to UV light. chemrxiv.orgnih.gov This photo-reactivity allows for the light-induced modulation of polymer properties. For example, the Norrish-Yang reaction can alter the polymer's structure and, consequently, its solubility or aggregation state. nih.gov Furthermore, the weakly acidic nature of the oxime group (with a pKa around 8) provides a mechanism for pH-responsiveness, enabling the formation and dissociation of polymer assemblies under specific pH conditions. wikipedia.orgrsc.org The ability to chelate metal ions also opens avenues for creating metal-responsive polymers. chemrxiv.org

The synthesis of these HIA-containing polymers often utilizes controlled polymerization techniques to achieve well-defined architectures. The resulting materials have potential applications in areas such as controlled drug delivery, where the stimuli-responsive nature of the polymer can be used to trigger the release of an encapsulated payload at a specific target site.

Development of Responsive Hydrogels and Nanoaggregates

The principles of stimuli-responsive behavior enabled by the 2-(hydroxyimino)aldehyde group extend to the development of responsive hydrogels and nanoaggregates. Hydrogels are three-dimensional polymer networks that can absorb large amounts of water, while nanoaggregates are self-assembled structures on the nanometer scale, such as micelles.

Responsive Hydrogels: The formation of hydrogels can be achieved by crosslinking polymer chains. The use of the HIA functionality in the polymer backbone or as pendant groups allows for the creation of hydrogels with dynamic crosslinks. Oxime chemistry, involving the reaction between an aldehyde or ketone and a hydroxylamine (B1172632) or an aminooxy group, is a powerful tool for forming these crosslinks. rsc.orgresearchgate.net These oxime linkages are reversible and can be sensitive to pH, allowing for the formation of self-healing hydrogels. nih.gov For instance, a hydrogel can be designed to dissociate (sol) under certain acidic conditions and reform (gel) when the pH is adjusted, due to the dynamic nature of the oxime bonds. nih.gov

The synthesis of such hydrogels often involves the preparation of polymers with pendant aldehyde or aminooxy groups. These precursor polymers can then be mixed to form a hydrogel through the in-situ formation of oxime crosslinks. rsc.orgresearchgate.net The mechanical properties and swelling behavior of these hydrogels can be tuned by controlling the crosslinking density and the chemical composition of the polymer chains. nih.govresearchgate.net

PropertyDescriptionStimulusReference
Self-Healing The ability to autonomously repair damage.pH nih.gov
Injectability Can be injected as a liquid and form a gel in situ.pH, Temperature rsc.orgresearchgate.net
Controlled Release The release of encapsulated molecules can be triggered.pH, Light nih.gov

Responsive Nanoaggregates: As mentioned previously, amphiphilic block copolymers containing the HIA moiety can self-assemble into nanoaggregates like micelles in a selective solvent. wikipedia.orgrsc.org The HIA group's responsiveness to pH and light allows for the controlled assembly and disassembly of these nanostructures. For example, at a pH where the oxime group is deprotonated, the increased hydrophilicity can lead to the dissociation of micelles. rsc.org Similarly, light-induced isomerization or cyclization of the HIA group can alter the hydrophobic-hydrophilic balance of the copolymer, triggering a change in the aggregation state. nih.gov This controlled aggregation and disaggregation is highly desirable for applications in drug delivery, where a therapeutic agent can be encapsulated within the core of the nanoaggregates and released in response to a specific stimulus at the target site. nih.gov

Applications in Coordination Polymer and Metal-Organic Framework (MOF) Design

The 2-(hydroxyimino)aldehyde functionality, and more broadly the oxime group, can act as a versatile ligand for the construction of coordination polymers and metal-organic frameworks (MOFs). researchgate.netat.ua These materials are formed by the self-assembly of metal ions or clusters with organic ligands, creating extended one-, two-, or three-dimensional networks. The ability of the oxime group to coordinate with metal ions through its nitrogen and/or oxygen atoms makes it a valuable component in the design of these crystalline materials. nih.gov

While the direct use of this compound as a primary ligand in MOF synthesis is not widely reported, more complex ligands containing the oxime functionality, such as 2-pyridyl oximes, have been successfully employed. researchgate.netat.ua These ligands can lead to the formation of coordination polymers and MOFs with interesting structural topologies and properties. For example, the combination of 2-pyridyl oximes with polycarboxylate ligands has yielded new coordination polymers and the first examples of MOFs based on a 2-pyridyl oxime. researchgate.netat.ua

The incorporation of the oxime group into the framework of a MOF can impart specific functionalities. For instance, the oxime group can provide additional coordination sites for metal binding or can be a source of specific chemical reactivity within the pores of the MOF. Research has shown that MOFs containing oximic ligands can exhibit selectivity for the adsorption of certain metal ions. researchgate.net Furthermore, the presence of the oxime group can influence the magnetic properties of the resulting material. at.ua

The design strategy for these materials involves selecting appropriate metal centers and organic ligands that will self-assemble into the desired network structure. The choice of the oxime-containing ligand is crucial in determining the final architecture and properties of the coordination polymer or MOF.

Material TypeLigand ExampleMetal IonKey FindingReference
Coordination Polymer2-Methyl Pyridyl KetoximeZn(II)Formation of a 1D coordination polymer. at.ua
Metal-Organic FrameworkPyridine-2-amidoximeCu(II)First example of a MOF containing this ligand. at.ua
Metal-Organic Framework2-Methyl Pyridyl KetoximeCu(II)Possesses a novel 3,4,5,8-connected network topology. researchgate.net

Analytical Methodologies for Research Oriented Characterization of 2 Hydroxyimino Aldehydes

Derivatization Strategies for Enhanced Analytical Detection and Separation

Chemical derivatization is a cornerstone strategy for the analysis of carbonyl compounds, including 2-(hydroxyimino)aldehydes. mdpi.com This process converts the target analyte into a derivative with improved properties for separation and detection, such as increased volatility for gas chromatography or enhanced ionization efficiency for mass spectrometry. mdpi.comnih.gov

The selection of a derivatizing agent is dictated by the analytical technique to be employed. Two of the most common reagents for carbonyl compounds are O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) and 2,4-Dinitrophenylhydrazine (DNPH).

O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA): This reagent reacts with carbonyl groups to form stable oxime derivatives. researchgate.netup.ac.za PFBHA is particularly well-suited for gas chromatography (GC) analysis because the resulting derivatives are volatile and thermally stable. up.ac.zaresearchgate.net The pentafluorobenzyl group makes the derivatives highly responsive to Electron Capture Detectors (ECD), a sensitive detector for electrophilic compounds. up.ac.za Furthermore, the common fragment ion at m/z 181 in mass spectrometry (MS) allows for selective identification. up.ac.za The derivatization reaction with PFBHA can produce (E) and (Z) isomers of the resulting oxime, which can often be separated by high-resolution gas chromatography. researchgate.net

2,4-Dinitrophenylhydrazine (DNPH): DNPH is a widely used reagent that reacts with carbonyls to form 2,4-dinitrophenylhydrazones. researchgate.netepa.gov These derivatives are intensely colored and possess a strong chromophore, making them ideal for detection by High-Performance Liquid Chromatography (HPLC) with an ultraviolet-visible (UV-Vis) detector, typically at a wavelength of 360 nm. epa.govhitachi-hightech.com The DNPH method is robust and has been standardized by agencies like the EPA for the analysis of aldehydes and ketones in various matrices. epa.gov However, the stability of DNPH derivatives can be a concern, and they are generally not suitable for GC analysis due to thermal instability. researchgate.net

Table 1: Comparison of Common Carbonyl Derivatization Reagents

FeatureO-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA)2,4-Dinitrophenylhydrazine (DNPH)
Reaction Product PFBHA-oxime2,4-dinitrophenylhydrazone
Primary Analytical Technique Gas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Common Detector Electron Capture Detector (ECD), Mass Spectrometry (MS)Ultraviolet-Visible (UV-Vis)
Key Advantage Forms volatile, stable derivatives suitable for GC; high sensitivity with ECD. up.ac.zaresearchgate.netForms derivatives with strong UV absorbance for sensitive HPLC-UV detection. epa.govhitachi-hightech.com
Considerations Can form E/Z isomers which may require separation. researchgate.netDerivatives can have questionable stability and are thermally labile. researchgate.net

For highly sensitive analysis using liquid chromatography-mass spectrometry (LC-MS), derivatization strategies that introduce a permanent charge onto the analyte molecule are employed. nih.gov This "charge-tagging" dramatically enhances the ionization efficiency of the analyte in the mass spectrometer's ion source (e.g., electrospray ionization - ESI), leading to significant improvements in detection limits. mdpi.com This is particularly useful for small aldehydes that have poor proton affinity and are difficult to ionize. nih.gov

Several reagents have been designed for this purpose, often containing a quaternary ammonium (B1175870) group. nih.govnih.gov For instance, Girard-type reagents, such as 1-(4-hydrazinyl-4-oxobutyl)pyridin-1-ium bromide (HBP), contain a hydrazine (B178648) group to react with the carbonyl and a pyridinium (B92312) salt to carry the permanent positive charge. researchgate.net Such derivatization can increase MS sensitivity by over 1000-fold for some aldehydes. mdpi.com This approach not only boosts signal intensity but can also improve chromatographic retention of polar analytes on reversed-phase columns. nih.gov

Chromatographic Separation Techniques for Isomer Analysis and Purity Assessment

Chromatography is indispensable for separating the (E)-2-(hydroxyimino)acetaldehyde from its (Z)-isomer, as well as from other components and impurities within a research matrix.

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. nih.gov For a polar compound like 2-(hydroxyimino)acetaldehyde, derivatization, as described with PFBHA, is typically required to convert it into a more volatile and less polar derivative suitable for GC analysis. up.ac.za

GC with Electron Capture Detector (GC-ECD): The ECD is highly sensitive to compounds containing electronegative atoms, such as halogens. cdc.gov When 2-(hydroxyimino)acetaldehyde is derivatized with PFBHA, the resulting pentafluorinated oxime is an excellent candidate for GC-ECD analysis, allowing for trace-level detection. up.ac.za However, GC-ECD can be prone to matrix interferences, where co-eluting compounds might enhance or quench the detector signal. shimadzu.com

GC with Mass Spectrometry (GC-MS): Coupling GC with a mass spectrometer provides both separation and structural information, making it a definitive tool for identification. nih.gov The mass spectrometer separates ions based on their mass-to-charge ratio, providing a unique fragmentation pattern (mass spectrum) for each compound that serves as a chemical fingerprint. For PFBHA-oximes, the characteristic fragment at m/z 181 is often used for selected ion monitoring (SIM), which enhances selectivity and sensitivity. up.ac.za Tandem mass spectrometry (GC-MS/MS) offers even greater specificity by monitoring a specific fragmentation reaction, further reducing chemical noise and improving detection limits. shimadzu.com

HPLC is a versatile technique well-suited for the analysis of polar and non-volatile compounds, making it applicable to 2-(hydroxyimino)aldehydes both with and without derivatization. researchgate.net

Reversed-phase HPLC (RP-HPLC) is the most common mode used. researchgate.net For underivatized analysis, a polar-modified C18 column or a specialized column for polar compounds might be necessary to achieve adequate retention of the highly polar 2-(hydroxyimino)acetaldehyde. researchgate.netsielc.com

When derivatized with an agent like DNPH, the resulting hydrazone is more hydrophobic and retains well on standard C18 columns. epa.govscioninstruments.com The separation of DNPH-derivatized aldehydes is typically achieved using a mobile phase consisting of acetonitrile (B52724) and water. hitachi-hightech.com

HPLC is also crucial for the analysis and separation of isomers. mtc-usa.com The separation of (E) and (Z) isomers of 2-(hydroxyimino)acetaldehyde or its derivatives can often be achieved by carefully optimizing the HPLC conditions, including the choice of column, mobile phase composition, and temperature. researchgate.netmdpi.com Tandem mass spectrometry (HPLC-MS/MS) is frequently paired with HPLC to provide highly sensitive and selective quantification, especially in complex biological matrices. epa.govnih.gov

Table 2: Chromatographic Techniques for 2-(Hydroxyimino)aldehyde Analysis

TechniqueDetector(s)Derivatization Required?Key Application
Gas Chromatography (GC) ECD, MS, MS/MSYes (e.g., with PFBHA)Analysis of volatile derivatives; structural confirmation. up.ac.zashimadzu.com
High-Performance Liquid Chromatography (HPLC) UV-Vis, DAD, MS, MS/MSOptional (e.g., with DNPH)Separation of polar compounds and isomers; quantification in various matrices. epa.govresearchgate.netscioninstruments.com

Method Development and Validation for Quantitative Analysis in Research Matrices

To ensure that analytical results are reliable, accurate, and reproducible, the chosen analytical method must be properly developed and validated. jocpr.com Method development involves optimizing various parameters to achieve the desired analytical performance. youtube.com

Key steps in method development include:

Selection of Technique: Choosing between GC and HPLC based on the analyte's properties and the research question.

Column and Mobile/Carrier Gas Selection: Optimizing the stationary and mobile phases to achieve good resolution, peak shape, and acceptable run times. youtube.com

Detector Optimization: Setting detector parameters for optimal sensitivity and selectivity.

Sample Preparation: Developing an efficient extraction and derivatization protocol that minimizes analyte loss and matrix interference. youtube.com

Once developed, the method must be validated according to established guidelines. Validation demonstrates that the method is suitable for its intended purpose. Key validation parameters include:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as isomers, impurities, or matrix components. youtube.com

Linearity and Range: Demonstrating a direct proportional relationship between the analyte concentration and the instrument's response over a defined concentration range. researchgate.net

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively. researchgate.netjocpr.com

Accuracy: The closeness of the measured value to the true value, often assessed by analyzing spiked samples and calculating the percent recovery. youtube.com

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD). nih.govjocpr.com

A critical aspect of analyzing samples from complex research matrices (e.g., biological fluids, environmental samples) is the evaluation of the matrix effect . youtube.com The matrix effect refers to the alteration of the analytical signal (suppression or enhancement) caused by co-eluting substances from the sample matrix. It is typically studied by comparing the response of the analyte in a pure solvent standard to its response in a standard added to a blank matrix extract. youtube.com

Future Research Trajectories and Emerging Opportunities for 2 Hydroxyimino Aldehydes

Exploration of Novel Reaction Pathways and Transformations

The inherent reactivity of the 2-(hydroxyimino)aldehyde (HIA) functionality is a fertile ground for discovering new synthetic methodologies. A significant recent finding has been the uncommon Norrish-Yang photocyclization of HIAs to yield cyclobutanol (B46151) oximes (CBOs). nih.govresearchgate.net This reaction is particularly noteworthy because the Norrish-Yang reaction is typically accompanied by fragmentation, especially in aldehydes, making the efficient formation of secondary cyclobutanols a rare event. nih.govresearchgate.net

Future research is anticipated to build upon these findings, exploring the substrate scope and stereoselectivity of this photocyclization. nih.gov Investigations into the influence of various substituents on the HIA backbone could lead to highly diastereoselective syntheses of complex cyclobutanol derivatives, which are valuable building blocks in organic synthesis. nih.gov

Another promising avenue is the expansion of "click chemistry" applications for incorporating the HIA moiety into a wide array of molecular architectures. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) has been successfully employed to attach the HIA group to both simple and complex molecules, including phospholipids (B1166683) and PEGylated structures, without compromising the photochemical activity of the HIA group. uniroma1.itnottingham.ac.uk This opens the door to creating a diverse library of HIA-containing compounds with tailored functionalities.

Reaction TypeReactantsProductsSignificance
Norrish-Yang Photocyclization2-(Hydroxyimino)aldehydesCyclobutanol oximesProvides a rare and efficient route to secondary cyclobutanols with high diastereoselectivity. nih.govresearchgate.net
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Terminal alkynes bearing an HIA moiety and various azidesTriazole-linked HIA-functionalized moleculesEnables the straightforward incorporation of the HIA group into a wide range of substrates, including polymers and biomolecules. uniroma1.itnottingham.ac.uk

Development of Advanced Materials with Tunable Properties

The unique photochemical and physicochemical characteristics of 2-(hydroxyimino)aldehydes make them ideal candidates for the design of advanced, stimuli-responsive materials. uniroma1.itconsensus.appnih.gov The HIA group can undergo E/Z photoisomerization and the aforementioned Norrish-Yang cyclization, and it can also chelate metal ions. consensus.appnih.gov These properties can be harnessed to create polymers and other materials that respond to external stimuli such as light and the presence of metal ions.

Research is moving towards the synthesis of novel HIA-containing responsive polymers. nih.gov By incorporating HIA monomers into polymer chains, materials with tunable properties can be fabricated. For instance, the photoisomerization of the oxime group can induce conformational changes in the polymer, leading to alterations in its macroscopic properties. The ability of HIAs to chelate metal ions could be exploited for applications in sensing, catalysis, or the development of self-healing materials. nottingham.ac.ukconsensus.app

Furthermore, the functionalization of complex structures like phospholipids with HIAs paves the way for the construction of responsive liposomes and other drug delivery systems. uniroma1.itnottingham.ac.uk These systems could be designed to release their payload in response to a specific light wavelength, offering a high degree of spatial and temporal control.

Material TypeKey FeaturePotential Application
Stimuli-Responsive PolymersIncorporation of HIA monomersSmart materials, sensors, and actuators. uniroma1.itconsensus.appnih.gov
HIA-Functionalized LiposomesUV-responsive HIA-phospholipid componentsTargeted drug delivery systems with light-triggered release. uniroma1.itnottingham.ac.uk

Computational Design of Tailored 2-(Hydroxyimino)aldehyde Systems

Computational chemistry, particularly quantum mechanical and density functional theory (DFT) calculations, has been instrumental in understanding the photochemical and physicochemical behavior of 2-(hydroxyimino)aldehydes. nih.govuniroma1.itconsensus.appnih.gov These theoretical approaches provide valuable insights into reaction mechanisms, such as the Norrish-Yang photocyclization, and help to interpret experimental data. nih.gov

The future of this field lies in the predictive power of computational design. By modeling the electronic structure and properties of various HIA derivatives, researchers can pre-select candidates with desired characteristics for synthesis. This in-silico approach can significantly accelerate the discovery of new HIAs with optimized properties for specific applications. For example, computational screening could identify substituents that enhance the quantum yield of the Norrish-Yang cyclization or tune the metal-ion binding affinity of the HIA group.

Computational MethodApplicationOutcome
Quantum Mechanical CalculationsInterpretation of photochemical and physicochemical properties. uniroma1.itconsensus.appnih.govUnderstanding of photoisomerization, acidity, and bond dissociation enthalpies. consensus.appnih.gov
Density Functional Theory (DFT) CalculationsElucidation of reaction mechanisms, such as the Norrish-Yang photocyclization. nih.govDetailed mechanistic and stereochemical insights into chemical transformations. nih.gov

Integration into Supramolecular Chemistry and Self-Assembly Processes

The ability of the 2-(hydroxyimino)aldehyde group to participate in non-covalent interactions makes it a compelling building block for supramolecular chemistry and the directed self-assembly of complex architectures. The oxime functionality can act as both a hydrogen-bond donor and acceptor, facilitating the formation of hydrogen-bonded dimers or oligomers. consensus.appnih.gov This property can be exploited to control the organization of molecules in the solid state or in solution.

Future research will likely focus on designing HIA-based molecules that can self-assemble into well-defined supramolecular structures, such as nanotubes, vesicles, or gels. The synthesis of HIA-containing macrocycle precursors is a step in this direction, suggesting the potential to create novel host-guest systems and molecular sensors. uniroma1.itnottingham.ac.uk

By combining the self-assembly capabilities of HIAs with their responsiveness to external stimuli, it will be possible to create dynamic supramolecular systems. For instance, light-induced isomerization of the HIA group could be used to trigger the assembly or disassembly of a supramolecular structure, leading to the development of "smart" materials that can adapt their form and function in response to their environment.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (E)-2-(Hydroxyimino)acetaldehyde in laboratory settings?

  • Methodology :

  • Condensation Reactions : React acetaldehyde derivatives with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol under reflux (60–80°C, 2–4 hours) .
  • Purification : Crystallize the product using ethanol/water mixtures, followed by vacuum filtration. Confirm purity via thin-layer chromatography (TLC) and melting point analysis .
  • Characterization : Use NMR (¹H/¹³C) to verify the E-isomer configuration. Key signals include a singlet for the hydroxyimino proton (~10.5 ppm) and aldehydic proton (~9.8 ppm) .
    • Key Data : Yield ranges from 65–85% under optimized conditions .

Q. How can the E-isomer be selectively synthesized to minimize Z-isomer contamination?

  • Methodology :

  • pH Control : Conduct reactions at pH 5–6 (acetic acid buffer) to favor E-isomer formation via kinetic control .
  • Temperature : Lower temperatures (0–5°C) reduce thermal isomerization .
  • Catalysts : Use Lewis acids (e.g., ZnCl₂) to stabilize the transition state for E-configuration .
    • Validation : Monitor isomer ratio via HPLC (C18 column, methanol/water mobile phase) .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

  • Methodology :

  • IR Spectroscopy : Detect the hydroxyimino (N–O stretch at ~1630 cm⁻¹) and aldehyde (C=O stretch at ~1720 cm⁻¹) groups .
  • X-ray Diffraction (XRD) : Resolve bond lengths (e.g., C=N at ~1.29 Å) and angles (C–N–O ~124°) for crystallographic confirmation .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 102.055) .

Advanced Research Questions

Q. What computational methods predict the reactivity and tautomeric equilibria of this compound?

  • Methodology :

  • DFT Calculations : Use B3LYP/6-311++G(d,p) to model tautomerization pathways (e.g., keto-enol equilibria). Solvent effects are incorporated via PCM models .
  • Molecular Dynamics (MD) : Simulate binding interactions in enzyme inhibition studies (e.g., SHP2 protein) with GROMACS, analyzing RMSD and binding free energies (ΔG ~ -8.2 kcal/mol) .
    • Data Contradictions : Theoretical bond angles (C–N–O ~125°) may deviate from XRD by <2°, requiring calibration with experimental data .

Q. How do solvent effects influence the stability and reactivity of this compound?

  • Methodology :

  • Polar Solvents (e.g., Water) : Stabilize the zwitterionic form via hydrogen bonding, increasing tautomerization rates (k = 1.2 × 10³ s⁻¹) .
  • Non-Polar Solvents (e.g., Toluene) : Favor the neutral E-isomer, reducing decomposition rates by 40% compared to aqueous media .
    • Experimental Design : Use UV-Vis spectroscopy to track tautomer ratios (λ_max shifts from 280 nm to 320 nm) under varying dielectric conditions .

Q. What strategies validate the bioactivity of this compound derivatives in enzyme inhibition?

  • Methodology :

  • In Vitro Assays : Measure IC₅₀ values (e.g., 18 µM for SHP2 inhibition) using fluorescence-based enzymatic assays .
  • Dose-Response Analysis : Fit data to Hill equations (nH ~1.2) to assess cooperativity .
  • Structural Analog Screening : Compare with derivatives lacking the hydroxyimino group (e.g., 2-methylphenyl acetamide, ~10-fold lower activity) .

Q. How should researchers resolve discrepancies between computational and experimental spectroscopic data?

  • Methodology :

  • Hybrid QM/MM Approaches : Combine DFT with molecular mechanics to account for crystal packing effects in XRD comparisons .
  • Error Analysis : Quantify deviations (e.g., bond length RMSD <0.02 Å) and adjust basis sets or solvation models .
    • Case Study : For (E)-N-(2-chlorophenyl) derivatives, computational vs. experimental C–N bond lengths differed by <0.01 Å after solvent correction .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.